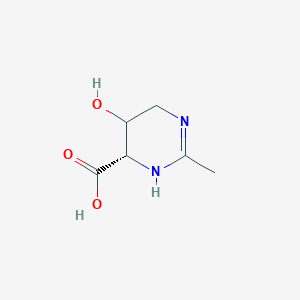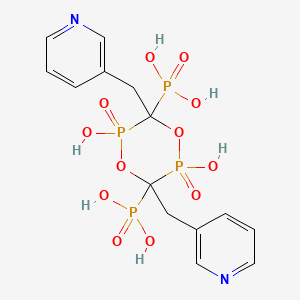
Risedronate cyclic dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risedronate cyclic dimer is a compound derived from risedronic acid, which is a pyridine-based bisphosphonate. Risedronic acid is primarily used to treat osteoporosis and Paget’s disease by inhibiting bone resorption. The cyclic dimer form of risedronate is a more complex structure that may exhibit unique properties and applications compared to its monomeric form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of risedronate cyclic dimer involves the cyclization of risedronic acid under specific conditions. One common method is the solvent evaporation technique, where risedronate sodium is dissolved in a suitable solvent and then evaporated to form nanoparticles . Another method involves the quasi-emulsion solvent diffusion technique, which is used to create nanosponges of risedronate sodium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the desired cyclic dimer form.
Chemical Reactions Analysis
Types of Reactions
Risedronate cyclic dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the cyclic dimer.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized risedronate derivatives, while substitution reactions can produce a variety of substituted risedronate compounds.
Scientific Research Applications
Risedronate cyclic dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonates and their derivatives.
Biology: Investigated for its potential effects on bone metabolism and cellular processes.
Medicine: Explored for its therapeutic potential in treating bone-related diseases and conditions.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of risedronate cyclic dimer involves its binding to bone hydroxyapatite. This binding inhibits bone resorption by osteoclasts, leading to decreased bone turnover. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it induces apoptosis by inhibiting farnesyl pyrophosphate synthase .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis, with a similar mechanism of action.
Ibandronate: A bisphosphonate with a different dosing regimen and potency.
Zoledronic Acid: A more potent bisphosphonate used for various bone diseases.
Uniqueness
Risedronate cyclic dimer is unique due to its cyclic structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric form and other bisphosphonates. This uniqueness can lead to variations in its efficacy, potency, and side effect profile .
Properties
Molecular Formula |
C14H18N2O12P4 |
|---|---|
Molecular Weight |
530.19 g/mol |
IUPAC Name |
[2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O12P4/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
SEZUEFYYUDYBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
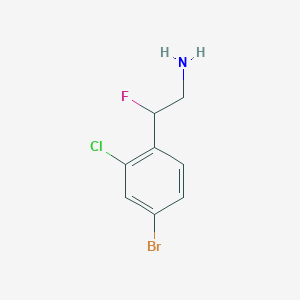
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
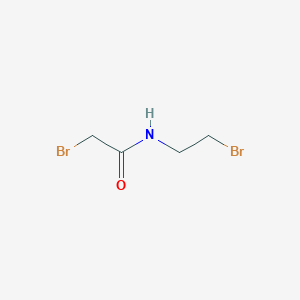
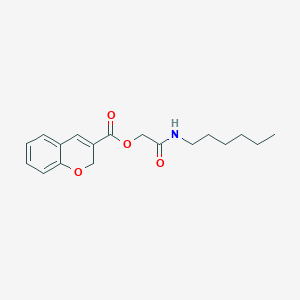
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)

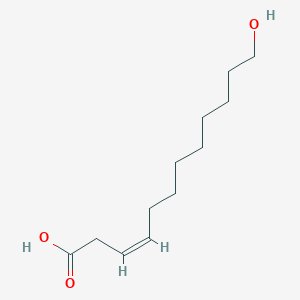
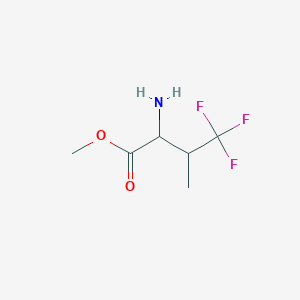
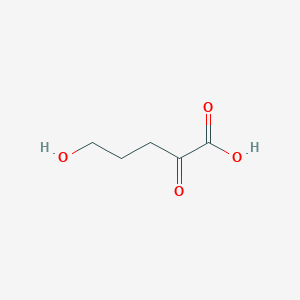

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
